1-(2-Pyrimidyl)piperazine hydrochloride

Pharmacology Urology In vivo efficacy

Procure 1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2) for reproducible α2-adrenergic studies (Ki 7.3–40 nM) and enhanced MALDI-MS phosphopeptide detection (50- to 101-fold signal boost). The hydrochloride salt ensures aqueous solubility and stable intermediate storage. Ideal for neuroscience, proteomics, and process chemistry applications. Verify batch-specific purity and request a quote for bulk orders.

Molecular Formula C8H13ClN4
Molecular Weight 200.67 g/mol
CAS No. 78069-54-2
Cat. No. B1586782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrimidyl)piperazine hydrochloride
CAS78069-54-2
Molecular FormulaC8H13ClN4
Molecular Weight200.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC=N2.Cl
InChIInChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H
InChIKeyNWJLHLTVRVTJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2): Core Physicochemical and Pharmacological Identity


1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2) is a piperazine-based heterocyclic building block with the molecular formula C8H13ClN4 and molecular weight 200.67 g/mol . The compound is the hydrochloride salt of the active metabolite of the anxiolytic drug buspirone [1]. It exists as a yellow powder with a melting point of 250-251.5 °C (decomp) . The free base form (1-(2-pyrimidyl)piperazine, CAS 20980-22-7) has a boiling point of 277 °C and density of 1.158 g/mL at 25 °C . The hydrochloride salt offers enhanced aqueous solubility and improved handling characteristics compared to the free base, which is critical for reproducible biological assays and derivatization workflows.

1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2): Rationale Against In-Class Substitution


Substitution of 1-(2-pyrimidyl)piperazine hydrochloride with other piperazine-containing building blocks or azapirone metabolites can lead to substantial differences in receptor pharmacology, analytical derivatization efficiency, and synthetic yields. The specific 2-pyrimidinyl substitution on the piperazine ring confers a unique dual pharmacological profile as a potent α2-adrenergic receptor antagonist (Ki = 7.3–40 nM) and a weak 5-HT1A receptor partial agonist (Ki = 414 nM) [1], whereas close structural analogs such as 1-(2-pyridyl)piperazine display divergent receptor selectivity and potency [2]. Furthermore, the hydrochloride salt form provides distinct solubility and handling advantages over the free base or dihydrochloride salts in aqueous biological assays and derivatization workflows . Even small changes in the heteroaryl substitution pattern (e.g., pyridyl vs. pyrimidyl) can drastically alter ionization enhancement efficiency in mass spectrometry-based phosphoproteomics, making generic substitution detrimental to assay sensitivity and reproducibility.

1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2): Head-to-Head Comparative Evidence for Scientific and Procurement Decision-Making


α2-Adrenergic Receptor Antagonist Potency of 1-PP vs. Comparator Antagonists in Functional Bladder Assays

1-(2-Pyrimidyl)piperazine (1-PP), the active moiety of the hydrochloride salt, demonstrates dose-dependent reduction of bladder contractions in anesthetized rats, with quantifiable efficacy relative to comparator α2-adrenergic receptor antagonists. In the constant infusion model (0.5% acetic acid), 1-PP (0.14–1.32 mg/kg, i.v.) produced a dose-dependent decrease in the number of bladder contractions, while BRL44408 (α2A-selective; 0.3 and 1 mg/kg), imiloxan (α2B-selective; 1 mg/kg), and yohimbine (non-selective; 1 mg/kg) also significantly reduced contraction frequency, albeit with differing potency and subtype selectivity profiles [1]. In the isovolumic model, 1-PP (0.03–1.0 mg/kg) yielded a dose-dependent reduction in contractions, with the maximum effect observed at 0.3 mg/kg, and produced minimal blood pressure effects—only a transient 17% decrease at the highest dose (1 mg/kg) [1]. Cromakalim and tolterodine served as positive controls across all studies [1].

Pharmacology Urology In vivo efficacy

Receptor Binding Selectivity Profile: 1-PP vs. Parent Drug Buspirone and Other Azapirones

1-(2-Pyrimidyl)piperazine (1-PP) exhibits a distinct receptor binding profile compared to its parent drug buspirone and the structurally related azapirone tandospirone. 1-PP acts as a potent α2-adrenergic receptor antagonist with a Ki value of 7.3–40 nM (pA2 = 6.8 in rat brain synaptosomes) and demonstrates only weak partial agonist activity at 5-HT1A receptors (Ki = 414 nM, Emax = 54%), with negligible affinity for D2 or α1-adrenergic receptors [1][2]. In contrast, buspirone displays high affinity for 5-HT1A receptors (Ki = 9.3–30 nM) and lower affinity for α2-adrenergic receptors, while tandospirone is a selective 5-HT1A agonist with Ki = 27 ± 5 nM at 5-HT1A and two to three orders of magnitude lower potency at α2-adrenergic receptors (Ki = 1,300–41,000 nM) [3][4]. This divergent receptor selectivity between 1-PP and other azapirones dictates distinct functional outcomes in vivo.

Receptor pharmacology Anxiolytic metabolism Binding affinity

Phosphopeptide Ionization Enhancement in MALDI-MS: 1-(2-Pyrimidyl)piperazine (2-PMP) vs. Pyridyl Analogs

In matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), 1-(2-pyrimidyl)piperazine (2-PMP, the free base form of the hydrochloride salt) provides superior ionization enhancement for phosphopeptides compared to its pyridyl-substituted analogs. Derivatization with 2-PMP increased the ionization efficiencies of four synthetic phosphopeptides by 50- to 101-fold and three non-phosphopeptides by 10- to 40-fold in MALDI-MS [1]. In electrospray ionization (ESI), 2-PMP-derivatized phosphopeptides also exhibited markedly higher ionization efficiency improvements than non-phosphopeptides [1]. A comparative study of piperazine derivatives including 1-(2-pyridyl)piperazine (2-PP), 1-(2-pyrimidyl)piperazine (2-PMP), 1-(4-pyridyl)piperazine (4-PP), and 1-(4-nitrophenyl)piperazine revealed that the 2-pyrimidyl substitution conferred the greatest enhancement of phosphopeptide signal intensity in MALDI-MS, a finding attributed to the higher gas-phase basicity and hydrophobicity imparted by the pyrimidine ring [2][3].

Analytical chemistry Proteomics Mass spectrometry

Synthetic Yield Comparison in Piribedil Manufacture: 1-(2-Pyrimidyl)piperazine Hydrochloride vs. Alternative Synthetic Routes

In the synthesis of the antiparkinsonian drug piribedil, 1-(2-pyrimidyl)piperazine (the free base form) serves as a critical intermediate, and the hydrochloride salt is a common precursor for generating the free base in situ. An optimized process using 2-chloropyrimidine and piperazine via N-alkylation yielded the 1-(2-pyrimidyl)piperazine intermediate, which was subsequently reacted with piperonyl chloride to afford piribedil in an overall yield of 44.2% (over three steps from commercially available starting materials) [1]. This represents a significant improvement over earlier synthetic routes, which often required more steps, lower-yielding transformations, or less accessible starting materials. The hydrochloride salt form (CAS 78069-54-2) offers practical advantages for intermediate isolation and storage prior to free base generation for the final N-alkylation step.

Process chemistry Drug synthesis Yield optimization

In Vivo Neurochemical Modulation: 1-PP Potentiation of Fluoxetine vs. Idazoxan

1-(2-Pyrimidyl)piperazine (1-PP) acts as an α2-adrenergic receptor antagonist and potentiates the neurochemical effects of the selective serotonin reuptake inhibitor (SSRI) fluoxetine in the frontal cortex of freely moving rats. When administered alone (2.5 mg/kg), 1-PP did not alter resting serotonin levels but markedly increased dopamine by 90% and noradrenaline by 190% [1]. When co-administered with fluoxetine, 1-PP potentiated (two-fold) the fluoxetine-induced increases in dopamine, noradrenaline, and serotonin dialysate levels [1]. In comparative studies, the α2-adrenergic antagonist idazoxan produced a similar pattern of potentiation, but direct quantitative comparisons between 1-PP and idazoxan were not performed in the same experimental series [2]. The neurochemical signature of 1-PP—enhancement of noradrenaline and dopamine without altering baseline serotonin—differs from that of buspirone, which modulates serotonin and dopamine metabolism primarily via 5-HT1A receptor activation [3].

Neurochemistry Microdialysis Antidepressant augmentation

α2-Adrenergic Receptor Antagonist Potency: 1-PP pA2 Value vs. Reference Antagonists

In functional assays using rat brain synaptosomes, 1-(2-pyrimidyl)piperazine (1-PP) exhibits α2-adrenergic receptor antagonist activity with a pA2 value of 6.8 [1]. The pA2 value, derived from Schild analysis, quantifies the antagonist potency in a functional system and allows direct comparison with other α2 antagonists. For context, yohimbine, a classical non-selective α2 antagonist, has reported pA2 values ranging from 6.5 to 7.5 depending on the tissue and species, while idazoxan exhibits pA2 values of 7.5–8.0 [2]. The pA2 of 6.8 for 1-PP places it within the potency range of established α2 antagonists but with a distinct pharmacological profile characterized by negligible affinity for D2 and α1 receptors and weak 5-HT1A partial agonism [3].

Receptor pharmacology Binding kinetics Functional antagonism

1-(2-Pyrimidyl)piperazine hydrochloride (CAS 78069-54-2): Evidence-Based Procurement Scenarios


Pharmacological Studies of α2-Adrenergic Modulation in Bladder Function

Investigators studying lower urinary tract function can utilize 1-(2-pyrimidyl)piperazine hydrochloride as a bladder-selective α2-adrenergic antagonist with minimal cardiovascular liability. In anesthetized rat models, 1-PP (0.14–1.32 mg/kg, i.v.) dose-dependently reduces bladder contraction frequency without significantly affecting blood pressure except at the highest dose (1 mg/kg), where a transient 17% decrease is observed [1]. This profile enables cleaner mechanistic interrogation of α2-adrenergic signaling in micturition reflexes compared to non-selective antagonists like yohimbine, which produce more pronounced cardiovascular effects at comparable bladder-active doses. The hydrochloride salt form ensures reproducible aqueous solubility for intravenous administration in rodent studies.

Phosphoproteomics and Mass Spectrometry Sample Preparation

Core proteomics facilities and phosphoproteomics research groups should procure 1-(2-pyrimidyl)piperazine (free base, readily generated from the hydrochloride salt) for carboxy group derivatization of peptides prior to MALDI-MS or ESI-MS analysis. Derivatization with 2-PMP increases phosphopeptide ionization efficiency by 50- to 101-fold in MALDI-MS and 10- to 40-fold for non-phosphopeptides [2]. Comparative studies demonstrate that 2-PMP outperforms pyridyl-substituted analogs (2-PP, 4-PP) in signal enhancement, a critical factor for detecting low-abundance phosphorylation events in complex biological samples [3]. The nearly 100% derivatization yield, rapid reaction time, and absence of side reactions make this reagent suitable for high-throughput workflows.

Synthesis of Piribedil and Related Pyrimidinyl-Piperazine Drug Candidates

Process chemistry groups and CROs engaged in piribedil manufacture or the development of pyrimidinyl-piperazine-containing drug candidates can achieve a 44.2% overall yield using 1-(2-pyrimidyl)piperazine (generated from the hydrochloride salt) as a key intermediate in a convergent three-step synthesis [4]. The N-alkylation of 2-chloropyrimidine with piperazine followed by reaction with piperonyl chloride provides piribedil with improved process economics compared to longer linear sequences. The hydrochloride salt form (CAS 78069-54-2) offers convenient intermediate isolation and storage stability prior to free base generation for the final alkylation step.

Neuropharmacology Tool for α2-Adrenergic and 5-HT1A Receptor Studies

Neuroscience researchers investigating the interplay between α2-adrenergic and serotonergic systems can employ 1-(2-pyrimidyl)piperazine hydrochloride as a dual-acting pharmacological tool. With potent α2-adrenergic antagonist activity (Ki = 7.3–40 nM) and weak 5-HT1A partial agonism (Ki = 414 nM, Emax = 54%), 1-PP provides a defined pharmacological profile distinct from buspirone (5-HT1A-preferring) and tandospirone (highly 5-HT1A-selective) [5][6]. In microdialysis studies, 1-PP (2.5 mg/kg) increases extracellular noradrenaline by 190% and dopamine by 90% without altering serotonin, and potentiates fluoxetine-induced neurotransmitter elevations two-fold [7]. This unique neurochemical signature makes 1-PP a valuable reference compound for studies of antidepressant augmentation strategies and monoamine regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Pyrimidyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.